2-chloro-N-(oxolan-2-ylmethyl)propanamide
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Overview
Description
2-chloro-N-(oxolan-2-ylmethyl)propanamide is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is also known by its IUPAC name, 2-chloro-N-(tetrahydro-2-furanylmethyl)propanamide . This compound is characterized by the presence of a chloro group, an oxolane ring, and a propanamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(oxolan-2-ylmethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with oxolan-2-ylmethanamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-chloro-N-(oxolan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amides, thioethers, or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the oxolane ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids.
Scientific Research Applications
2-chloro-N-(oxolan-2-ylmethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
2-chloro-N-(oxolan-2-ylmethyl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.
2-chloro-N-(oxolan-2-ylmethyl)butanamide: This compound features a butanamide moiety, offering different chemical properties and reactivity.
2-chloro-N-(oxolan-2-ylmethyl)pentanamide: With a pentanamide moiety, this compound exhibits unique characteristics compared to the propanamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFCLVMSOMMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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